molecular formula C10H13N3O3 B8385237 Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate

Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate

Cat. No. B8385237
M. Wt: 223.23 g/mol
InChI Key: HDEULZSCBMVNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

methyl 2-methyl-2-(pyrazine-2-carbonylamino)propanoate

InChI

InChI=1S/C10H13N3O3/c1-10(2,9(15)16-3)13-8(14)7-6-11-4-5-12-7/h4-6H,1-3H3,(H,13,14)

InChI Key

HDEULZSCBMVNGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=NC=CN=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-pyrazinecarboxylic acid (1.22 g, 9.8 mmol), methyl 2-amino-2-methylpropanoate.HCl (1.50 g, 9.8 mmol) and collidine (3.9 mL, 29.4 mmol) in CH2Cl2 (25 mL) was added HATU (4.47 g, 11.8 mmol) in one portion. After 2 h, DMF (5 mL) and CH2Cl2 (25 mL) was added in order to solubilize the reaction. After stirring an addition 3 h, the reaction was diluted with EtOAc and the washed with 1 N HCl, 1N NaOH, saturated NaHCO3, and brine. The organic layer was dried (Na2SO4), filtered and concentrated. The material was used without further purification. 1H NMR (300 MHz, CDCl3) δ 9.16 (d, J=1.4 Hz, 1H); 8.75 (d, J=2.4 Hz, 1H); 8.53 (dd, J=1.5, 2.5 Hz, 1H); 8.33 (s, 1H); 3.79 (s, 3H); 1.70 (s, 6H). LC/MS: Rt=1.45 min, ES+224 (Formic Acid method).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.47 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of pyrazine-2-carboxylic acid (0.202 g, 1.6 mmol) in THF (6 mL) at 0° C. were added methyl 2-amino-2-methylpropanoate trifluoroacetate (0.25 g, 1.6 mmol), HOBt (0.22 g, 1.6 mmol), DIEA (0.21 g, 1.6 mmol) and EDCI (0.343 g, 1.8 mmol). The reaction mixture was allowed to stir at 22° C. After 12 h, the reaction mixture was quenched with a saturated solution of sodium bicarbonate and the product partitioned into DCM. The organic layer was dried over MgSO4, filtered and concentrated to give the title compound (0.36 g, 99%). LC/MS: Rt=1.24 min, ES+224 (Formic Acid method).
Quantity
0.202 g
Type
reactant
Reaction Step One
Name
methyl 2-amino-2-methylpropanoate trifluoroacetate
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0.343 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
99%

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